Cas no 104494-29-3 (4H-1-Benzopyran-4-one,2-[4,5-dihydroxy-2,3-bis(3-methyl-2-buten-1-yl)phenyl]-8-(1,1-dimethyl-2-propen-1-yl)-3,5,7-trihydroxy-)
![4H-1-Benzopyran-4-one,2-[4,5-dihydroxy-2,3-bis(3-methyl-2-buten-1-yl)phenyl]-8-(1,1-dimethyl-2-propen-1-yl)-3,5,7-trihydroxy- structure](https://fr.kuujia.com/scimg/cas/104494-29-3x500.png)
104494-29-3 structure
Nom du produit:4H-1-Benzopyran-4-one,2-[4,5-dihydroxy-2,3-bis(3-methyl-2-buten-1-yl)phenyl]-8-(1,1-dimethyl-2-propen-1-yl)-3,5,7-trihydroxy-
4H-1-Benzopyran-4-one,2-[4,5-dihydroxy-2,3-bis(3-methyl-2-buten-1-yl)phenyl]-8-(1,1-dimethyl-2-propen-1-yl)-3,5,7-trihydroxy- Propriétés chimiques et physiques
Nom et identifiant
-
- 4H-1-Benzopyran-4-one,2-[4,5-dihydroxy-2,3-bis(3-methyl-2-buten-1-yl)phenyl]-8-(1,1-dimethyl-2-propen-1-yl)-3,5,7-trihydroxy-
- 2-[4,5-dihydroxy-2,3-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(2-methylbut-3-en-2-yl)chromen-4-one
- 4H-1-Benzopyran-4-one,2-[4,5-dihydroxy-2,3-bis(3-methyl-2-buten-1-yl)phenyl]-8-(1,1-dimethyl-2...
- BROUSSOFLAVONOLC
- 2-(4,5-Dihydroxy-2-(3-methyl-but-2-enyl)-3-((E)-3-methyl-but-2-enyl)-phenyl)-8-(1,1-dimethyl-allyl)-3,5,7-trihydroxy-1-benzopyran-4-one
- 2-[4,5-Dihydroxy-2-(3-methyl-but-2-enyl)-3-((E)-3-methyl-but-2-enyl)-phenyl]-8-(1,1-dimethyl-allyl)-3,5,7-trihydroxy-1-benzopyran-4-one
- 2-[6-(1,1-Dimethyl-2-propenyl)-3,4-dihydroxy-2-(3-methyl-2-butenyl)phenyl]-3,5,7-trihydroxy-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
- DTXSID50146503
- LMPK12112287
- 104494-29-3
- Broussoflavonol C
- 2-[4,5-dihydroxy-2,3-bis(3-methylbut-2-enyl)phenyl]-8-(1,1-dimethylallyl)-3,5,7-trihydroxy-chromen-4-one
-
- Piscine à noyau: InChI=1S/C30H34O7/c1-8-30(6,7)24-21(32)14-20(31)23-26(35)27(36)28(37-29(23)24)19-13-22(33)25(34)18(12-10-16(4)5)17(19)11-9-15(2)3/h8-10,13-14,31-34,36H,1,11-12H2,2-7H3
- La clé Inchi: HHTKCKAMIUFCSO-UHFFFAOYSA-N
- Sourire: OC1C(O)=CC(C2=C(O)C(=O)C3C(O)=CC(O)=C(C(C)(C)C=C)C=3O2)=C(C/C=C(/C)\C)C=1C/C=C(/C)\C
Propriétés calculées
- Qualité précise: 506.23052
- Masse isotopique unique: 506.230453
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 7
- Complexité: 953
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 127
- Le xlogp3: 8
Propriétés expérimentales
- Dense: 1.273
- Point d'ébullition: 710.8°C at 760 mmHg
- Point d'éclair: 231°C
- Indice de réfraction: 1.636
- Le PSA: 127.45
- Le LogP: 6.46900
4H-1-Benzopyran-4-one,2-[4,5-dihydroxy-2,3-bis(3-methyl-2-buten-1-yl)phenyl]-8-(1,1-dimethyl-2-propen-1-yl)-3,5,7-trihydroxy- Littérature connexe
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
4. Book reviews
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
104494-29-3 (4H-1-Benzopyran-4-one,2-[4,5-dihydroxy-2,3-bis(3-methyl-2-buten-1-yl)phenyl]-8-(1,1-dimethyl-2-propen-1-yl)-3,5,7-trihydroxy-) Produits connexes
- 150853-98-8(4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy-)
- 139163-15-8(uralenol)
- 897776-13-5({6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid)
- 2227738-77-2(rac-(3R,4S)-4-(1-ethyl-1H-imidazol-4-yl)oxolan-3-ol)
- 946759-84-8(2-methyl-5-(piperidin-4-yloxy)pyridine)
- 921560-53-4(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide)
- 1804877-18-6(2-Fluoro-5-hydroxyisonicotinonitrile)
- 1903477-21-3(1-(4-{4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-ylsulfonyl}phenyl)ethan-1-one)
- 2228713-20-8(tert-butyl 2-(1-methyl-1H-indol-5-yl)piperazine-1-carboxylate)
- 663167-81-5(ethyl 4-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamidobenzoate)
Fournisseurs recommandés
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

Taizhou Jiayin Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
